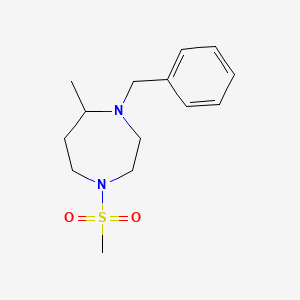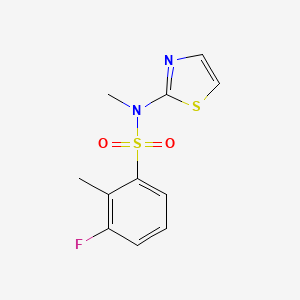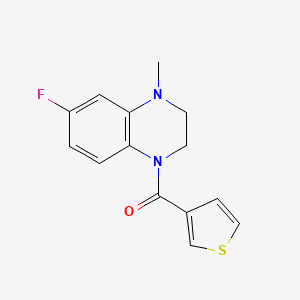![molecular formula C21H23N3O2 B7591296 N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide inhibits GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. GABA is the main inhibitory neurotransmitter in the brain, and its levels are often decreased in neurological and psychiatric disorders. By increasing the levels of GABA, N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide may help restore the balance between excitatory and inhibitory neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has been investigated for its potential use in the treatment of cocaine addiction and alcohol use disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is its selectivity for GABA transaminase, which minimizes off-target effects. Another advantage is its potency, which allows for lower doses to be used. However, one limitation of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide. One direction is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, such as anxiety disorders, epilepsy, and Alzheimer's disease. Another direction is the development of more soluble analogs of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide for improved in vivo administration. Finally, the use of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide as a tool compound for the study of GABAergic neurotransmission and its role in brain function and behavior is an area of ongoing research.
Méthodes De Synthèse
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-cyanobenzyl chloride with 3-phenylmethoxymethylpyrrolidine-1-carboxylic acid in the presence of a base and a coupling agent. The resulting intermediate is then treated with ammonia to obtain N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has also been investigated for its potential use in the treatment of cocaine addiction and alcohol use disorder. In addition, N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-12-10-17-6-8-20(9-7-17)23-21(25)24-13-11-19(14-24)16-26-15-18-4-2-1-3-5-18/h1-9,19H,10-11,13-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSMVWGVBZWVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)





![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)
